molecular formula C19H21ClN2OS B1668631 Chloracyzine CAS No. 800-22-6

Chloracyzine

Cat. No. B1668631
CAS RN: 800-22-6
M. Wt: 360.9 g/mol
InChI Key: OTEKOJQFKOIXMU-UHFFFAOYSA-N
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Description

Chloracyzine is a drug produced a decrease in myocardial oxygen consumption accompanied by a reduction in coronary blood flow preceded by transient coronary dilatation. Chloracyzine produced an insignificant increase in arterial pressure;  heart rate increased slightly in the open-chest experiments but not in the isolated heart. It is suggested that reduced oxygen uptake after chloracyzine is realized through improved efficiency in the use of oxygen.

Scientific Research Applications

Myocardial Oxygen Consumption

Chloracyzine has been studied for its effects on myocardial oxygen consumption. Research by Kisin (1976) found that chloracyzine leads to decreased myocardial oxygen consumption, which is associated with a reduction in coronary blood flow. This effect suggests an improvement in the efficiency of oxygen use by the myocardium.

Blood Flow and Oxygen Tension in Brain

Another study focused on the impact of chloracyzine on local blood flow and oxygen tension in the brain. Saratikov & Dmitrienko (1975) observed that chloracyzine, along with other vasodilators, significantly increases both the total and local blood flow in the brain, often leading to higher oxygen tension in arterial blood and cerebral tissue.

Pharmacological Properties

There are also general studies on the pharmacological properties of compounds similar to chloracyzine. For example, a study by Salzman, Moran, & Brodie (1955) delved into the metabolic fate and pharmacological properties of chlorpromazine, a drug with similarities to chloracyzine.

properties

CAS RN

800-22-6

Product Name

Chloracyzine

Molecular Formula

C19H21ClN2OS

Molecular Weight

360.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one

InChI

InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

OTEKOJQFKOIXMU-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Appearance

Solid powder

Color/Form

CRYSTALS FROM HEXANE OR ETHER

melting_point

109.0 °C
108-110 °C

Other CAS RN

68-36-0

Pictograms

Corrosive; Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

1045-82-5 (hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,4-bis(trichloromethyl)benzene
chloxyl
Hetol
hexachloro-4-xylene
hexachloro-p-xylene
hexachloroparaxylol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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